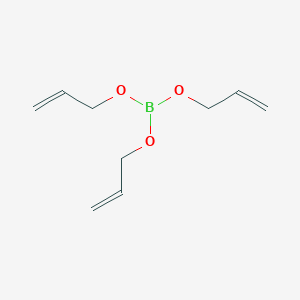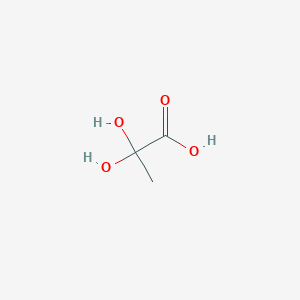
Propanoic acid, 2,2-dihydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanoic acid, 2,2-dihydroxy- is a chemical compound with the molecular formula C3H6O3. It is also known as lactic acid or 2-hydroxypropanoic acid. This compound is a colorless, odorless, and hygroscopic liquid that is soluble in water and ethanol. It is widely used in the food, pharmaceutical, and chemical industries.
科学的研究の応用
Propanoic acid, 2,2-dihydroxy- has numerous scientific research applications. It is used as a starting material for the synthesis of various chemicals such as propionic anhydride, methyl lactate, and ethyl lactate. It is also used as a pH regulator and preservative in the food industry. In the pharmaceutical industry, it is used as a chiral building block for the synthesis of drugs such as lactic acid bacteria and statins. Additionally, it is used as a biodegradable polymer in the medical industry.
作用機序
Propanoic acid, 2,2-dihydroxy- acts as an acid in the body, and its mechanism of action is similar to other organic acids. It is metabolized in the liver and muscles to produce energy. It is also involved in the regulation of pH in the body. It can enhance the absorption of minerals such as calcium, magnesium, and zinc in the gut. Additionally, it can inhibit the growth of harmful bacteria in the gut and promote the growth of beneficial bacteria.
生化学的および生理学的効果
Propanoic acid, 2,2-dihydroxy- has various biochemical and physiological effects on the body. It can improve glucose metabolism and insulin sensitivity, which can be beneficial for people with diabetes. It can also reduce inflammation and oxidative stress in the body. Furthermore, it can improve gut health by promoting the growth of beneficial bacteria and inhibiting the growth of harmful bacteria.
実験室実験の利点と制限
Propanoic acid, 2,2-dihydroxy- has several advantages and limitations for lab experiments. It is a readily available and inexpensive compound that can be easily synthesized. It can be used as a chiral building block for the synthesis of various drugs. However, it has a short half-life in the body, which can limit its use in some experiments. Additionally, it can be difficult to control the concentration of propanoic acid, 2,2-dihydroxy- in some experiments, which can affect the results.
将来の方向性
There are several future directions for the research of propanoic acid, 2,2-dihydroxy-. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the exploration of its potential as a treatment for various diseases such as diabetes, cancer, and Alzheimer's disease. Additionally, there is a need for more research on its effects on gut health and the microbiome. Further research is also needed to explore its potential as a biodegradable polymer in the medical industry.
Conclusion:
Propanoic acid, 2,2-dihydroxy- is a versatile and important chemical compound with numerous scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new drugs, treatments, and materials that can benefit society.
合成法
Propanoic acid, 2,2-dihydroxy- can be synthesized by the fermentation of carbohydrates or sugars. During this process, bacteria convert glucose or other sugars into lactic acid. The lactic acid is then purified and concentrated to obtain propanoic acid, 2,2-dihydroxy-. Alternatively, it can also be synthesized by the hydrolysis of lactide, which is a cyclic dimer of lactic acid.
特性
CAS番号 |
1825-45-2 |
|---|---|
製品名 |
Propanoic acid, 2,2-dihydroxy- |
分子式 |
C3H6O4 |
分子量 |
106.08 g/mol |
IUPAC名 |
2,2-dihydroxypropanoic acid |
InChI |
InChI=1S/C3H6O4/c1-3(6,7)2(4)5/h6-7H,1H3,(H,4,5) |
InChIキー |
HPQUMJNDQVOTAZ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)(O)O |
正規SMILES |
CC(C(=O)O)(O)O |
同義語 |
2,2-dihydroxypropionate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



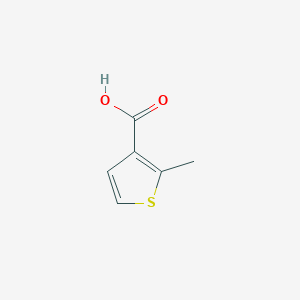
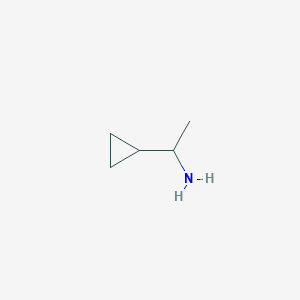
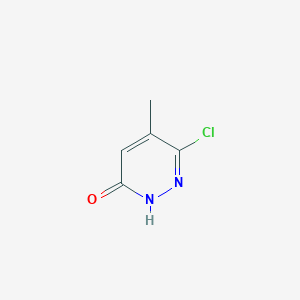
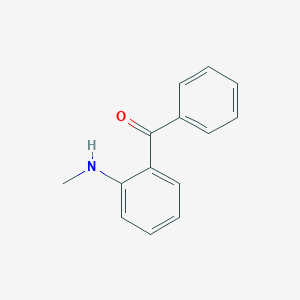

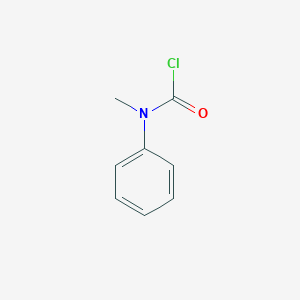
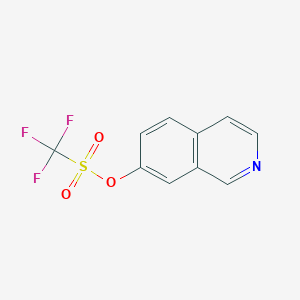
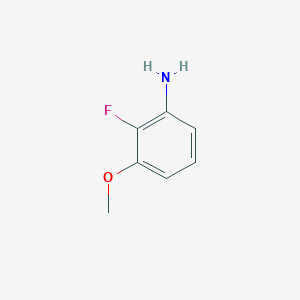

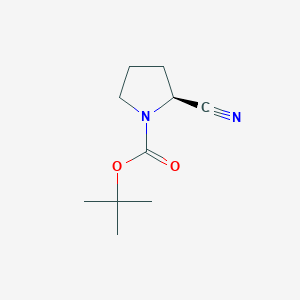
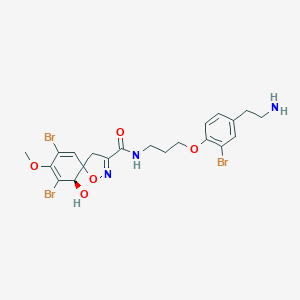
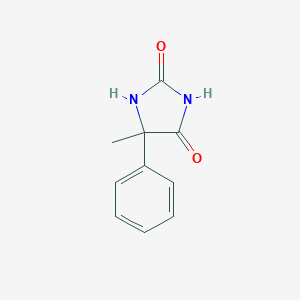
![6-(Trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B155087.png)
